4-(3-Chloropropyl)-1,3-thiazol-2-amine
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Overview
Description
4-(3-Chloropropyl)-1,3-thiazol-2-amine is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 3-chloropropyl group attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloropropyl)-1,3-thiazol-2-amine typically involves the reaction of 2-aminothiazole with 1-bromo-3-chloropropane. The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the product is achieved through techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloropropyl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the 3-chloropropyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiazolidine derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like DMF or acetonitrile.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) or sodium borohydride in ethanol.
Major Products Formed
Nucleophilic substitution: Formation of substituted thiazole derivatives.
Oxidation: Formation of thiazole sulfoxides or sulfones.
Reduction: Formation of thiazolidine derivatives.
Scientific Research Applications
4-(3-Chloropropyl)-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-(3-Chloropropyl)-1,3-thiazol-2-amine is not fully understood, but it is believed to interact with biological targets through its thiazole ring and 3-chloropropyl group. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the 3-chloropropyl group can undergo nucleophilic substitution reactions with biological nucleophiles. These interactions can lead to the modulation of enzyme activity or receptor binding, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(3-Chloropropyl)-1,3-thiazole: Lacks the amine group, which may affect its reactivity and biological activity.
4-(3-Bromopropyl)-1,3-thiazol-2-amine: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and the types of reactions it undergoes.
4-(3-Chloropropyl)-1,3-oxazole-2-amine: Contains an oxygen atom in place of sulfur, which can alter its chemical properties and biological activity.
Uniqueness
4-(3-Chloropropyl)-1,3-thiazol-2-amine is unique due to the presence of both the thiazole ring and the 3-chloropropyl group. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
79386-91-7 |
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Molecular Formula |
C6H9ClN2S |
Molecular Weight |
176.67 g/mol |
IUPAC Name |
4-(3-chloropropyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C6H9ClN2S/c7-3-1-2-5-4-10-6(8)9-5/h4H,1-3H2,(H2,8,9) |
InChI Key |
OQMGWRRBJOZEBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(S1)N)CCCCl |
Origin of Product |
United States |
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